molecular formula C8H8N4O2 B4847640 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B4847640
M. Wt: 192.17 g/mol
InChI Key: OXZSYTYCUIOKFD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug design. The 1,2,4-triazolo[1,2- a ]pyrimidine (TP) core is recognized for its remarkable versatility and has been identified as a key structural motif in the development of novel therapeutic agents . This scaffold is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in molecular design, which is valuable for targeting ATP-binding sites in enzymes such as kinases . Furthermore, research on TP derivatives has demonstrated promising biological activities, including antimicrobial effects. Some related compounds have been shown to act as DNA Gyrase inhibitors, a mechanism critical for developing new antibiotics . The presence of both the carboxylic acid functional group and the nitrogen-rich heterocycle also suggests potential for metal-chelating properties, a feature that has been exploited in other TP derivatives to create candidates for treating diseases like cancer and parasitic infections . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as compounds in this class may be harmful if swallowed and irritating to the eyes, respiratory system, and skin .

Properties

IUPAC Name

2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSYTYCUIOKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal in a multicomponent reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and multicomponent reactions allows for efficient and scalable production, making it suitable for industrial applications.

Chemical Reactions Analysis

Carboxylate Functional Group Reactivity

The carboxylic acid group undergoes typical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, HCl) yields ester derivatives. For example:
Reaction :
C10H10N4O2+CH3OHH+C11H12N4O2+H2O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2 + \text{H}_2\text{O}
Yields typically exceed 75% under reflux conditions .

Amidation

Condensation with primary or secondary amines forms amides. For instance, coupling with benzylamine using EDCI/HOBt produces:
Product : 2,5-Dimethyl- triazolo[1,5-a]pyrimidine-6-carboxamide
Yield : 68–82% depending on solvent polarity .

Electrophilic Substitution on the Triazole Ring

The triazole moiety participates in electrophilic substitutions, particularly at the C3 position:

Halogenation

Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in DMF introduces halogens:
Reaction Conditions :

  • NBS (1.2 equiv), DMF, 80°C, 4 h
    Yield : 89% brominated product .

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C produces nitro derivatives:
Product : 3-Nitro-2,5-dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid
Yield : 63% .

Nucleophilic Attack on the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at C7 due to electron-withdrawing effects from adjacent nitrogen atoms:

Hydrolysis

Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the pyrimidine ring:
Product : 5-Amino-1,2,4-triazole-3-carboxylic acid
Yield : 72% .

Amination

Reaction with ammonia or amines under microwave irradiation replaces substituents:
Conditions : NH₃ (7 M in MeOH), 100°C, 30 min
Yield : 81% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

Suzuki Coupling

Reaction with aryl boronic acids forms biaryl derivatives:
Example :
C10H10N4O2+PhB(OH)2Pd(PPh3)4C16H14N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2
Yield : 88% .

Sonogashira Coupling

Alkynylation with terminal alkynes introduces acetylene groups:
Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N
Yield : 61%.

Cyclization Reactions

Intramolecular cyclizations generate fused polycyclic systems:

Formation of Quinazoline Derivatives

Heating with ortho-aminobenzaldehyde in acetic acid yields quinazoline-fused products:
Yield : 74% .

Oxidative Reactions

Molecular oxygen facilitates dehydrogenation and ring expansion:

Oxidative Coupling

Reactions with β-diketones under O₂ atmosphere produce pyrazolo-pyridine hybrids:
Conditions : AcOH (6 equiv), O₂, 130°C
Yield : 94% .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic conditions:
Product : 2,5-Dimethyl- triazolo[1,5-a]pyrimidine
Yield : 58% (H₂SO₄, 150°C) .

Table 2: Substituent Effects on Reactivity

PositionReactivity ProfilePreferred Reactions
C3Electrophilic substitutionHalogenation, Nitration
C7Nucleophilic substitutionHydrolysis, Amination
COOHAcid/base catalysisEsterification, Amidation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have shown effectiveness against various bacterial strains. A study found that modifications to the carboxylic acid group enhanced antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Several derivatives have been synthesized and tested for their ability to inhibit tumor growth. Notably, certain modifications have led to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. Research demonstrated that it could attenuate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yields. This selective herbicidal activity can be attributed to its ability to interfere with specific metabolic pathways in plants .

Fungicidal Properties
In addition to herbicidal activity, this compound has shown potential as a fungicide. Field trials have demonstrated its effectiveness in controlling fungal pathogens in crops such as wheat and corn. The compound disrupts fungal cell wall synthesis and inhibits spore germination .

Material Science Applications

Polymer Synthesis
This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers have incorporated this compound into polymer matrices to improve their performance in high-temperature applications .

Nanocomposite Materials
Recent advancements include the use of this compound in developing nanocomposite materials that exhibit improved electrical conductivity and mechanical strength. These materials are being explored for applications in electronics and aerospace engineering .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Enhanced activity against Gram-positive bacteria with modified derivatives.
Anticancer Induced apoptosis in HeLa and MCF-7 cancer cell lines.
Neuroprotection Attenuated oxidative stress in neuronal cells; potential for neurodegenerative diseases.
Herbicidal Selective growth inhibition of weeds without affecting crops.
Fungicidal Effective control of fungal pathogens in wheat and corn crops.
Polymer Synthesis Improved thermal stability and mechanical properties of polymers.
Nanocomposite Materials Enhanced electrical conductivity and mechanical strength for electronics use.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities . The compound’s ability to interact with multiple targets and pathways makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The triazolopyrimidine scaffold can be modified at multiple positions, leading to diverse biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences Among Triazolopyrimidine Derivatives
Compound Name Substituents (Position) Functional Group (Position) Biological Activity Reference
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 2-CH₃, 5-CH₃ -COOH (6) Hypothesized enzyme inhibition (e.g., XO or ALS) N/A
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives 2-NH₂, aryl groups (from benzaldehydes) -CONHR (6) Not specified; potential antimicrobial or enzyme inhibition
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 3-(2-hydroxyphenyl), 7-CH₃, 1,5-Ph -COOEt (6) Unreported activity; structural complexity suggests CNS or receptor modulation
2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid 2-(4-isopropoxyphenyl) -COOH (6), 7-oxo XO inhibitor (23× potency of allopurinol)
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides 5-CH₃, 7-CH₃ -SO₂NHAr (2) Herbicidal activity via ALS inhibition
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-CH₃, 7-CH₃ -COOH (6) Unreported; structural analog with positional isomerism

Key Findings from Comparative Analysis

Functional Group Influence :

  • The carboxylic acid at position 6 in both the target compound and ’s XO inhibitor is critical for binding to enzymatic active sites via hydrogen bonding or ionic interactions .
  • Methyl groups at positions 2 and 5 in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., 4-isopropoxyphenyl in ), though this could reduce potency due to steric hindrance .

Substituent Position Matters :

  • In herbicidal sulfonamides (), substituents on the phenyl ring dictate spatial conformation and ALS-binding efficiency. Similarly, the 2,5-dimethyl groups in the target compound may optimize steric compatibility with target enzymes .
  • Positional isomerism (e.g., 2,5-dimethyl vs. 2,7-dimethyl in ) alters electronic distribution and solubility, impacting bioavailability .

Biological Activity Trends :

  • XO Inhibition : ’s compound demonstrates that electron-withdrawing groups (e.g., 7-oxo) and aryl substituents enhance XO inhibition. The target compound’s methyl groups may limit this effect but improve selectivity .
  • Herbicidal Activity : Sulfonamide derivatives () highlight the importance of hydrogen-bond acceptors (e.g., -SO₂NH-) for ALS interaction, contrasting with the carboxylic acid’s role in other applications .

Biological Activity

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (DMTPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C8H7N4O2
  • Molecular Weight : 191.166 g/mol
  • CAS Number : Not specified

Anticonvulsant Activity

Recent studies have indicated that derivatives of DMTPCA exhibit anticonvulsant properties. In a study using the pentylenetetrazole (PTZ) model for epilepsy, certain derivatives demonstrated significant efficacy with lower neurotoxicity compared to standard anticonvulsants.

CompoundED50 (mg/kg)Protective Index
Compound 5c31.8117.22
Compound 5e40.959.09

These compounds primarily act as positive modulators of GABA_A receptors rather than sodium channels, suggesting a unique mechanism of action in seizure control .

Anti-inflammatory Activity

The anti-inflammatory potential of DMTPCA has also been explored. In vitro assays demonstrated that compounds related to DMTPCA can inhibit the NF-κB/AP-1 signaling pathway, which is crucial in inflammatory responses. The most potent compounds showed IC50 values below 50 µM, indicating strong anti-inflammatory effects.

CompoundIC50 (µM)Mechanism
Compound A<50NF-κB/AP-1 inhibition
Compound B<30MAPK pathway modulation

These findings suggest that DMTPCA and its derivatives could serve as potential therapeutic agents for inflammatory diseases .

The biological activity of DMTPCA is attributed to its interaction with various molecular targets:

  • GABA_A Receptors : Enhances inhibitory neurotransmission, reducing neuronal excitability.
  • NF-κB and AP-1 Pathways : Modulates inflammatory responses by inhibiting transcription factors involved in pro-inflammatory cytokine production.
  • MAPK Signaling : Compounds derived from DMTPCA can bind to and modulate kinases involved in cellular stress responses and inflammation.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models of epilepsy, two derivatives of DMTPCA were administered to assess their anticonvulsant efficacy. The results indicated that both compounds significantly reduced seizure frequency and severity compared to the control group. The study highlighted the potential for these derivatives as safer alternatives to existing antiepileptic drugs .

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of DMTPCA in a murine model of acute inflammation induced by lipopolysaccharides (LPS). The administration of DMTPCA resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Q. How can researchers design stability studies for derivatives under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation tests in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hrs. Key parameters include half-life (t1/2_{1/2}) and degradation products (identified via LC-MS). Adjust substituents (e.g., electron-withdrawing groups) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.